molecular formula C5H4ClNOS B3188064 5-Chlorothiophene-3-carboxamide CAS No. 189330-09-4

5-Chlorothiophene-3-carboxamide

Cat. No.: B3188064
CAS No.: 189330-09-4
M. Wt: 161.61 g/mol
InChI Key: PTOLHFPWFSLTCF-UHFFFAOYSA-N
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Description

5-Chlorothiophene-3-carboxamide is a useful research compound. Its molecular formula is C5H4ClNOS and its molecular weight is 161.61 g/mol. The purity is usually 95%.
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Properties

CAS No.

189330-09-4

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

5-chlorothiophene-3-carboxamide

InChI

InChI=1S/C5H4ClNOS/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H2,7,8)

InChI Key

PTOLHFPWFSLTCF-UHFFFAOYSA-N

SMILES

C1=C(SC=C1C(=O)N)Cl

Canonical SMILES

C1=C(SC=C1C(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Thiophenecarboxyalic acid ethyl ester (1.98 g) was dissolved in acetonitrile (30 ml), and sulfuryl chloride (1.5 ml) was added under ice-cooling. The mixture was stirred at 10° C. for 30 minutes, and then 10% aqueous sodium thiosulfate (100 ml) was added. The resulting mixture was stirred at room temperature for 2 hours, and then extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give a mixture of 5-chloro-3-thiophenecarboxylic acid ethyl ester and 2,5-dichloro-3-thiophenecarboxylic acid ethyl ester. This mixture was dissolved in a mixture of ethanol (15 ml) and tetrahydrofuran (15 ml), and 1N aqueous sodium hydroxide (20 ml) was added. The resulting mixture was stirred at room temperature, and then washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a mixture of 5-chloro-3-thiophenecarboxylic acid and 2,5-dichloro-3-thiophenecarboxylic acid (1.7 g). This mixture was suspended in toluene (15 ml), and oxalyl chloride (1.56 ml) was added dropwise. Further, N,N-dimethylformamide (1 drop) was added, and the reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduce pressure, and the concentrate was dissolved in ethyl acetate (10 ml). The resulting solution was added dropwise to a mixture of 25% aqueous ammonia (16 ml) and ethyl acetate (70 ml) with stirring under ice- cooling. The resulting mixture was stirred at room temperature for 10 minutes, and the organic layer was collected. The aqueous layer was extracted with ethyl acetate. The organic layers were combined, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 5-chloro-3-thiophenecarboxamide (0.76 g).
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
ethyl ester
Quantity
1.98 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
1.7 g
Type
reactant
Reaction Step Eight
Quantity
1.56 mL
Type
reactant
Reaction Step Nine

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